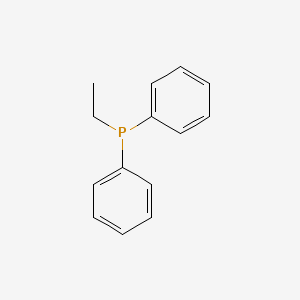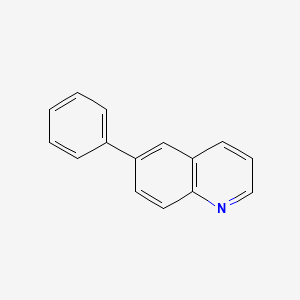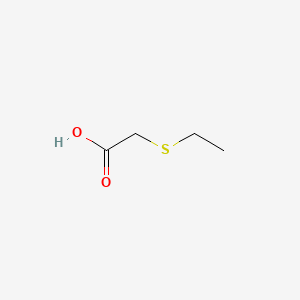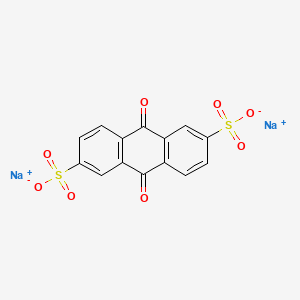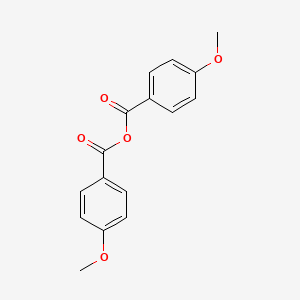
p-Anisic anhydride
概要
説明
p-Anisic anhydride, also known as 4-methoxybenzoic anhydride, is a derivative of p-anisic acid (4-methoxybenzoic acid). While the provided papers do not directly discuss p-anisic anhydride, they provide insights into related compounds and their properties, which can be extrapolated to understand p-anisic anhydride.
Synthesis Analysis
The synthesis of related anhydrides and polymeric structures can be achieved through various methods. For instance, poly(anhydride-esters) derived from salicylic acid were synthesized by melt condensation polymerization . Similarly, phosphonamidic anhydrides were prepared by condensation reactions . Although these methods are not directly applied to p-anisic anhydride, they suggest that condensation reactions are a common synthetic approach for anhydrides. The preparation of p-anisic acid from anethol using potassium permanganate under phase transfer catalysis conditions indicates that oxidative conditions can be used to synthesize the acid precursor to the anhydride.
Molecular Structure Analysis
The molecular structure of p-anisic acid, a closely related compound, has been studied using X-ray and ab initio SCF-MO methods . The analysis of charge density and molecular geometry provides insights into the intra- and intermolecular interactions that could also be relevant to the anhydride form. The crystal structure of acetic anhydride at low temperatures offers a precedent for the structural analysis of anhydrides, suggesting that p-anisic anhydride may adopt a symmetrical conformation in the solid state.
Chemical Reactions Analysis
The oxidation of p-anisaldehyde to p-anisic acid is a chemical transformation that involves the conversion of an aldehyde to an acid, which is a precursor to the anhydride. The reaction kinetics are influenced by the presence of micellar catalysts, indicating that surfactants can modulate the reaction rate. This knowledge could be applied to optimize the synthesis of p-anisic anhydride.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds provide a basis for understanding p-anisic anhydride. The solubility and thermal stability of copolymers synthesized from anisidine and the electrical conductivity of composites containing o-anisidine suggest that p-anisic anhydride may also exhibit unique solubility and thermal properties. The crystal structure and properties of magnesium and calcium salts of p-anisic acid further contribute to the understanding of the acid's interactions, which are relevant to the anhydride's behavior in various environments.
科学的研究の応用
Transmission through Membranes
Gandhi and Murthy (2013) explored the transmission of p-anisic acid, a derivative of p-Anisic anhydride, through nanofiltration and goat membranes. This study is significant for its applications in medical science, particularly for the treatment of diseases like Parkinson's, hepatitis B and C, liver diseases, breast cancer post-radiation treatment, and skin desquamation. The research found that the transmission of p-anisic acid depends on the membrane type, pore size, and structure, offering insights into better drug delivery methods (Gandhi & Murthy, 2013).
Tyrosinase Inhibition
Kubo et al. (2003) identified anisic acid (p-methoxybenzoic acid) as a tyrosinase inhibitor from aniseed, a common food spice. This compound can inhibit the oxidation of l-DOPA by tyrosinase, which is relevant for applications in skin care and cosmetic products, as tyrosinase is a key enzyme in melanin production (Kubo et al., 2003).
Safety And Hazards
将来の方向性
The future directions of research involving p-Anisic anhydride could involve the development of more efficient synthesis methods and the exploration of its potential applications in various fields. For instance, phosphate esters and anhydrides are essential in biology, and the development of synthetic phosphorylation chemistry could have a significant impact on the biological sciences .
特性
IUPAC Name |
(4-methoxybenzoyl) 4-methoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O5/c1-19-13-7-3-11(4-8-13)15(17)21-16(18)12-5-9-14(20-2)10-6-12/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGMHIBLUWGDWKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)OC(=O)C2=CC=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40229637 | |
| Record name | p-Anisic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40229637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
p-Anisic anhydride | |
CAS RN |
794-94-5 | |
| Record name | Benzoic acid, 4-methoxy-, 1,1′-anhydride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=794-94-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | p-Anisic anhydride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000794945 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | p-Anisic anhydride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101011 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | p-Anisic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40229637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | p-anisic anhydride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.223 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | P-ANISIC ANHYDRIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8835J9XXY8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






